2H-Pyran-2-one, 4-(4-chlorophenyl)-3,4-dihydro-3,3-dimethyl-6-phenyl-
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Overview
Description
2H-Pyran-2-one, 4-(4-chlorophenyl)-3,4-dihydro-3,3-dimethyl-6-phenyl- is a heterocyclic compound that belongs to the class of 2H-pyrans. This compound is characterized by its unique structure, which includes a pyran ring fused with various substituents, including a chlorophenyl group and a phenyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 2H-Pyran-2-one, 4-(4-chlorophenyl)-3,4-dihydro-3,3-dimethyl-6-phenyl- can be achieved through several synthetic routes. . This method is versatile and allows for the formation of the pyran ring with various substituents. Another approach involves the propargyl Claisen rearrangement followed by a tandem DBU-catalyzed isomerization/6π-oxa-electrocyclization reaction . These methods provide efficient and high-yielding routes to the target compound.
Chemical Reactions Analysis
2H-Pyran-2-one, 4-(4-chlorophenyl)-3,4-dihydro-3,3-dimethyl-6-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be functionalized through reactions with aromatic aldehydes and urea under conventional thermal heating or microwave activation . Depending on the reaction conditions, different products can be obtained, such as 3-[amino(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones and arylmethylenebis(4-hydroxy-6-methyl-2H-pyran-2-ones) . These reactions highlight the compound’s versatility and potential for further functionalization.
Scientific Research Applications
2H-Pyran-2-one, 4-(4-chlorophenyl)-3,4-dihydro-3,3-dimethyl-6-phenyl- has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of various heterocyclic compounds . In biology and medicine, the compound’s unique structure and reactivity make it a valuable scaffold for the development of new pharmaceuticals and bioactive molecules .
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 4-(4-chlorophenyl)-3,4-dihydro-3,3-dimethyl-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which can modulate its chemical behavior . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but its ability to undergo various chemical reactions suggests potential interactions with biological macromolecules and enzymes .
Comparison with Similar Compounds
2H-Pyran-2-one, 4-(4-chlorophenyl)-3,4-dihydro-3,3-dimethyl-6-phenyl- can be compared with other similar compounds, such as 4-hydroxy-6-methyl-2H-pyran-2-one and 2-amino-6-(4-hydroxy-2-oxo-chromen-3-yl)-4-(aryl)nicotine nitriles . These compounds share similar structural motifs but differ in their substituents and reactivity. The presence of the chlorophenyl and phenyl groups in 2H-Pyran-2-one, 4-(4-chlorophenyl)-3,4-dihydro-3,3-dimethyl-6-phenyl- imparts unique chemical properties, making it distinct from other pyran derivatives .
Properties
CAS No. |
820209-07-2 |
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Molecular Formula |
C19H17ClO2 |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3,3-dimethyl-6-phenyl-4H-pyran-2-one |
InChI |
InChI=1S/C19H17ClO2/c1-19(2)16(13-8-10-15(20)11-9-13)12-17(22-18(19)21)14-6-4-3-5-7-14/h3-12,16H,1-2H3 |
InChI Key |
MDJJAYHOPXBXPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C=C(OC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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